molecular formula C18H17ClN2O2S B11086592 1-(4-Chlorophenyl)-2-[4,5-dihydro-1,3-thiazol-2-yl(4-methoxyphenyl)amino]ethanone

1-(4-Chlorophenyl)-2-[4,5-dihydro-1,3-thiazol-2-yl(4-methoxyphenyl)amino]ethanone

Cat. No.: B11086592
M. Wt: 360.9 g/mol
InChI Key: TULPHJYMZOAVBT-UHFFFAOYSA-N
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Description

1-(4-Chlorophenyl)-2-[4,5-dihydro-1,3-thiazol-2-yl(4-methoxyphenyl)amino]ethanone is a complex organic compound with a unique structure that includes a chlorophenyl group, a thiazolyl group, and a methoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Chlorophenyl)-2-[4,5-dihydro-1,3-thiazol-2-yl(4-methoxyphenyl)amino]ethanone typically involves multiple steps, including the formation of the thiazole ring and the subsequent attachment of the chlorophenyl and methoxyphenyl groups. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes to optimize efficiency and scalability. The use of automated systems and advanced analytical techniques ensures consistent quality and minimizes the risk of impurities.

Chemical Reactions Analysis

Types of Reactions

1-(4-Chlorophenyl)-2-[4,5-dihydro-1,3-thiazol-2-yl(4-methoxyphenyl)amino]ethanone can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another, often using specific reagents and conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The conditions often involve controlled temperatures, specific solvents, and sometimes catalysts to drive the reactions to completion.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes. Substitution reactions can introduce various functional groups, such as halides or amines.

Scientific Research Applications

1-(4-Chlorophenyl)-2-[4,5-dihydro-1,3-thiazol-2-yl(4-methoxyphenyl)amino]ethanone has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: It may be used in biochemical assays to investigate enzyme interactions and cellular pathways.

    Medicine: The compound has potential therapeutic applications, including as a lead compound for drug development.

    Industry: It can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(4-Chlorophenyl)-2-[4,5-dihydro-1,3-thiazol-2-yl(4-methoxyphenyl)amino]ethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering downstream effects in biological pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 1-(4-Chlorophenyl)-2-[4,5-dihydro-1,3-thiazol-2-yl(4-methoxyphenyl)amino]ethanone include:

  • 1-(4-Chlorophenyl)-2-[4,5-dihydro-1,3-thiazol-2-yl(4-hydroxyphenyl)amino]ethanone
  • 1-(4-Bromophenyl)-2-[4,5-dihydro-1,3-thiazol-2-yl(4-methoxyphenyl)amino]ethanone
  • 1-(4-Chlorophenyl)-2-[4,5-dihydro-1,3-thiazol-2-yl(4-methylphenyl)amino]ethanone

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for targeted research and applications where these properties are advantageous.

Properties

Molecular Formula

C18H17ClN2O2S

Molecular Weight

360.9 g/mol

IUPAC Name

1-(4-chlorophenyl)-2-[N-(4,5-dihydro-1,3-thiazol-2-yl)-4-methoxyanilino]ethanone

InChI

InChI=1S/C18H17ClN2O2S/c1-23-16-8-6-15(7-9-16)21(18-20-10-11-24-18)12-17(22)13-2-4-14(19)5-3-13/h2-9H,10-12H2,1H3

InChI Key

TULPHJYMZOAVBT-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)N(CC(=O)C2=CC=C(C=C2)Cl)C3=NCCS3

Origin of Product

United States

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